4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide
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Overview
Description
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of imidazopyrimidine derivatives. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine ring fused to a methoxyphenyl group and a tert-butyl group attached to a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the cell membrane’s structure and function .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the cell membrane, affecting the cell’s viability .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . The analysis suggested that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Action Environment
Biochemical Analysis
Cellular Effects
The cellular effects of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide are also being studied. Preliminary studies suggest that it may have potent activity against certain types of cancer cells . It’s believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in various biochemical reactions .
Preparation Methods
The synthesis of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the imidazo[1,2-a]pyrimidine intermediate with a methoxy-substituted benzene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the benzamide moiety: The final step involves the amidation of the intermediate with benzoyl chloride or a similar reagent to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide can be compared with other imidazopyrimidine derivatives, such as:
Imidazo[1,2-a]pyrazine derivatives: These compounds have similar structures but differ in the nitrogen atom positions, leading to different chemical and biological properties.
Imidazo[1,2-a]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring, resulting in variations in their reactivity and applications.
Imidazo[1,5-a]imidazole derivatives: These compounds have an imidazole ring fused to the imidazo core, which can affect their stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-24(2,3)18-9-6-16(7-10-18)22(29)26-19-14-17(8-11-21(19)30-4)20-15-28-13-5-12-25-23(28)27-20/h5-15H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTXMUQSVSVUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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